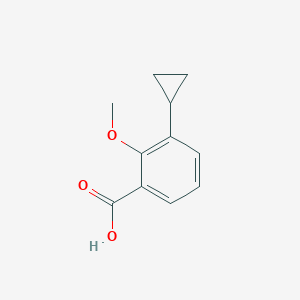
3-(1-Cyano-1-methylethyl)-4-fluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Cyano-1-methylethyl)-4-fluorobenzoic acid, also known as CF3-PABA, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound is a derivative of para-aminobenzoic acid (PABA) and has been synthesized using different methods.
Scientific Research Applications
3-(1-Cyano-1-methylethyl)-4-fluorobenzoic acid has been studied for its potential applications in different scientific fields. One of the most promising applications is in the development of sunscreen agents. 3-(1-Cyano-1-methylethyl)-4-fluorobenzoic acid has been shown to have excellent UV absorption properties, making it a potential candidate for use in sunscreen formulations. Other applications include its use as a fluorescent probe for studying protein-ligand interactions and as a potential drug candidate for the treatment of cancer and other diseases.
Mechanism of Action
The mechanism of action of 3-(1-Cyano-1-methylethyl)-4-fluorobenzoic acid is not well understood. However, it is believed that the compound works by absorbing UV radiation and preventing damage to skin cells. In addition, 3-(1-Cyano-1-methylethyl)-4-fluorobenzoic acid has been shown to interact with certain proteins in the body, which may be responsible for its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 3-(1-Cyano-1-methylethyl)-4-fluorobenzoic acid has minimal toxicity and is well tolerated by the body. However, more research is needed to fully understand the biochemical and physiological effects of this compound. Some studies have suggested that 3-(1-Cyano-1-methylethyl)-4-fluorobenzoic acid may have anti-inflammatory and antioxidant properties, which could be beneficial for the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(1-Cyano-1-methylethyl)-4-fluorobenzoic acid in lab experiments is its high purity and stability. This makes it an ideal compound for use in various analytical techniques such as NMR spectroscopy and mass spectrometry. However, the limitations of this compound include its high cost and limited availability, which may make it difficult for researchers to obtain in large quantities.
Future Directions
There are several future directions for the study of 3-(1-Cyano-1-methylethyl)-4-fluorobenzoic acid. One potential direction is the development of new sunscreen agents based on 3-(1-Cyano-1-methylethyl)-4-fluorobenzoic acid. Another direction is the investigation of the compound's potential therapeutic effects, particularly in the treatment of cancer and other diseases. Additionally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound, which could lead to the development of new drugs and therapies.
Synthesis Methods
The most common method for synthesizing 3-(1-Cyano-1-methylethyl)-4-fluorobenzoic acid is through the reaction of 4-fluorobenzoic acid with trimethylsilyl cyanide and tert-butyl bromoacetate. This method has been optimized for high yield and purity, and the resulting compound has been characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
properties
IUPAC Name |
3-(2-cyanopropan-2-yl)-4-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-11(2,6-13)8-5-7(10(14)15)3-4-9(8)12/h3-5H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPYVLBQWVHGMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=C(C=CC(=C1)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Cyanopropan-2-yl)-4-fluorobenzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(E)-[(3E)-3-benzylidene-2-morpholin-4-ylcyclopenten-1-yl]methylideneamino]-3-(4-chlorophenyl)urea](/img/structure/B7590735.png)
![N-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]-4-ethoxybenzenesulfonamide](/img/structure/B7590743.png)
![4-[(4-tert-butylphenoxy)methyl]-N-[(E)-(10-chloroanthracen-9-yl)methylideneamino]benzamide](/img/structure/B7590760.png)
![3-phenyl-N-[(E)-[3-[(E)-[(3-phenyl-1H-pyrazole-5-carbonyl)hydrazinylidene]methyl]phenyl]methylideneamino]-1H-pyrazole-5-carboxamide](/img/structure/B7590768.png)
![2-Chloro-1-[4-(4-fluoro-benzyl)-piperidin-1-yl]-ethanone](/img/structure/B7590772.png)
![N-[5-[4-(4-fluorophenyl)piperidine-1-carbonyl]-2-methylphenyl]methanesulfonamide](/img/structure/B7590774.png)
![N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2-(thiophen-2-ylsulfonylamino)benzamide](/img/structure/B7590780.png)


![N-[1-[(4-bromophenyl)methyl]piperidin-4-yl]propanamide](/img/structure/B7590801.png)
![4-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]benzoic acid](/img/structure/B7590817.png)

![1-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)propan-1-one](/img/structure/B7590831.png)
